molecular formula C10H10F2N4 B1475907 3-Azido-1-(2,4-difluorobenzyl)azetidine CAS No. 2097976-66-2

3-Azido-1-(2,4-difluorobenzyl)azetidine

Cat. No. B1475907
CAS RN: 2097976-66-2
M. Wt: 224.21 g/mol
InChI Key: FXIVYRCVUBXDKO-UHFFFAOYSA-N
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Description

“3-Azido-1-(2,4-difluorobenzyl)azetidine” is a chemical compound with the molecular formula C10H10F2N4 . It has an average mass of 224.210 Da and a monoisotopic mass of 224.087357 Da .


Chemical Reactions Analysis

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . This reaction has been used in the synthesis of “this compound”.

Scientific Research Applications

Proteomics Research

3-Azido-1-(2,4-difluorobenzyl)azetidine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . The compound’s azide group can be used for bioconjugation with alkyne-tagged proteins in a click chemistry reaction, allowing for the identification and quantification of proteins in complex biological samples.

Drug Synthesis

The azetidine ring present in the compound is a feature commonly found in bioactive molecules. This makes This compound a valuable building block in the synthesis of pharmaceuticals. Its structure can be incorporated into new drug candidates, potentially leading to the development of novel therapeutics.

Materials Science

In materials science, the compound’s unique chemical structure can be exploited to create new polymeric materials. The azide functionality can participate in polymerization reactions, resulting in materials with novel properties suitable for a range of industrial applications.

Chemical Biology

Chemical biologists can use This compound to modify biomolecules selectively. This modification can help in understanding the function of these biomolecules in their natural context, which is crucial for the development of new biological insights .

Click Chemistry

The azide group of This compound is highly reactive towards alkynes under mild conditions, making it an excellent candidate for click chemistry applications. This reaction is widely used for attaching various probes or tags to biomolecules without disturbing their native function .

Bioconjugation Techniques

Bioconjugation techniques often require the introduction of an azide group into a molecule, which can then be used to attach a variety of functional groupsThis compound provides a straightforward method for introducing azide functionality into molecules, facilitating the creation of diverse bioconjugates.

Future Directions

Azetidines, like “3-Azido-1-(2,4-difluorobenzyl)azetidine”, have many important applications, such as in the synthesis of complex natural products . The development of new reaction protocols to overcome some long-standing challenges in the synthesis of azetidines could provide a basis for the development of future macromolecular architectures .

properties

IUPAC Name

3-azido-1-[(2,4-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-8-2-1-7(10(12)3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIVYRCVUBXDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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